molecular formula C14H14N2O4 B12080876 Methyl 2-(4,6-dimethoxypyrimidin-2-yl)benzoate CAS No. 633321-18-3

Methyl 2-(4,6-dimethoxypyrimidin-2-yl)benzoate

Cat. No.: B12080876
CAS No.: 633321-18-3
M. Wt: 274.27 g/mol
InChI Key: YUQMITIXPDRLPF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4,6-dimethoxypyrimidin-2-yl)benzoate typically involves the reaction of 2-(4,6-dimethoxypyrimidin-2-yl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction conditions may vary, but a common approach involves heating the reaction mixture at 60-80°C for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,6-dimethoxypyrimidin-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 2-(4,6-dimethoxypyrimidin-2-yl)benzoate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-(4,6-dimethoxypyrimidin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4,6-dimethoxypyrimidin-2-yl)benzoate is unique due to its specific substitution pattern and the presence of methoxy groups on the pyrimidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

633321-18-3

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

methyl 2-(4,6-dimethoxypyrimidin-2-yl)benzoate

InChI

InChI=1S/C14H14N2O4/c1-18-11-8-12(19-2)16-13(15-11)9-6-4-5-7-10(9)14(17)20-3/h4-8H,1-3H3

InChI Key

YUQMITIXPDRLPF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)C2=CC=CC=C2C(=O)OC)OC

Origin of Product

United States

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